molecular formula C13H12ClFN2O2S B3489912 Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci)

Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci)

Cat. No.: B3489912
M. Wt: 314.76 g/mol
InChI Key: NRXSYNMDOZXGQH-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci) is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci) typically involves the following steps:

    Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.

    Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions. For example, chlorination can be achieved using thionyl chloride, while fluorination can be done using fluorinating agents like N-fluorobenzenesulfonimide.

    Amidation: The carboxylic acid group is converted to the carboxamide by reacting with an amine, such as morpholine, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci) can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzo[b]thiophene core can be oxidized or reduced under appropriate conditions.

    Amidation and Esterification: The carboxamide group can be modified through amidation or esterification reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new amide derivative.

Scientific Research Applications

Analgesic Properties

Recent studies have identified benzo[b]thiophene-2-carboxamide derivatives as promising candidates for novel analgesics, addressing the need for pain relief with reduced side effects compared to traditional opioids.

  • Mechanism of Action : A study demonstrated that a specific analog of benzo[b]thiophene-2-carboxamide activated the mu-opioid receptor through cyclic adenosine monophosphate (cAMP) and β-arrestin-2-mediated pathways. This compound exhibited significant antinociceptive effects in thermal and inflammatory pain models, with an effective dose (ED50) of 127.1 ± 34.65 μg/kg, and showed less gastrointestinal transit inhibition than morphine .

Antimicrobial Activity

The antimicrobial properties of benzo[b]thiophene derivatives have also been explored, particularly against resistant strains of bacteria.

  • Case Study : A series of benzo[b]thiophene-2-carboxylic hydrazones were synthesized and screened against Staphylococcus aureus, including methicillin-resistant strains (MRSA). One derivative demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple strains without cytotoxic effects on human cells . This highlights the potential for these compounds in developing new antibacterial agents.

Amyloid-Beta Aggregation Modulation

Another area of interest is the role of benzo[b]thiophene derivatives in neurodegenerative diseases.

  • Research Findings : Novel benzofuran and benzo[b]thiophene-based small molecules have been designed and synthesized to evaluate their effects on amyloid-beta aggregation, which is implicated in Alzheimer's disease. These compounds showed promise in modulating aggregation processes, suggesting a potential therapeutic avenue for neurodegenerative disorders .

Synthesis Approaches

The synthesis of benzo[b]thiophene derivatives has been optimized through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times.

  • Synthesis Methodology : The microwave-assisted synthesis approach has been noted for its efficiency in producing high yields of 3-aminobenzo[b]thiophenes, which serve as precursors for further modifications to develop targeted inhibitors for various biological pathways .

Summary Table of Applications

Application AreaCompound TypeKey Findings
Analgesic PropertiesBenzo[b]thiophene-2-carboxamidePotent mu-opioid receptor activation; reduced side effects compared to morphine .
Antimicrobial ActivityBenzo[b]thiophene hydrazonesEffective against MRSA with MIC of 4 µg/mL; non-cytotoxic .
Amyloid-Beta ModulationBenzofuran/benzo[b]thiophene derivativesPotential modulators of amyloid-beta aggregation linked to Alzheimer's disease .
Synthesis TechniquesMicrowave-assisted synthesisRapid and high-yield production of derivatives; suitable for further biological evaluations .

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci) involves its interaction with specific molecular targets. For example, it has been shown to activate the STING pathway, leading to the production of type I interferons and proinflammatory cytokines. This activation involves binding to the CDN-binding domain of the STING protein, resulting in a conformational change that triggers downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-carboxamide derivatives: These compounds share the benzo[b]thiophene core but may have different substituents.

    Benzofuran-2-carboxamide derivatives: Similar in structure but with an oxygen atom in place of sulfur.

    Thiazole derivatives: Contain a similar heterocyclic structure with sulfur and nitrogen atoms.

Uniqueness

Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci) is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. Its ability to modulate the STING pathway sets it apart from other similar compounds, making it a valuable tool in immunological research .

Biological Activity

Benzo[b]thiophene-2-carboxamide, 3-chloro-4-fluoro-N-4-morpholinyl-(9ci) is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H18ClN3O4S3
  • Molecular Weight : 496.02 g/mol
  • CAS Number : 590400-08-1
  • COX-2 Inhibition : The compound has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This inhibition suggests potential applications in treating inflammatory diseases and pain management .
  • PfENR Inhibition : It also exhibits activity against the Plasmodium falciparum Enoyl-acyl carrier protein reductase (PfENR), making it a candidate for antimalarial therapies. PfENR is crucial for the liver stage of malaria parasites, indicating that this compound could be effective against both liver and blood stages of malaria .
  • Opioid Receptor Modulation : Recent studies have shown that derivatives of this compound activate mu-opioid receptors, which are significant in pain modulation. The activation occurs through the cAMP pathway, indicating its potential as an analgesic with reduced side effects compared to traditional opioids .

Antimicrobial Activity

Research has indicated that benzo[b]thiophene derivatives possess antimicrobial properties. A study synthesized various derivatives and tested them against multiple strains of Plasmodium falciparum and Staphylococcus aureus, revealing promising activity against these pathogens .

Neuroprotective Effects

Compounds related to benzo[b]thiophene-2-carboxamide have demonstrated neuroprotective effects in models of Alzheimer's disease by modulating Aβ42 aggregation. These compounds can either inhibit or promote fibrillogenesis depending on their structural modifications, highlighting their potential as therapeutic agents in neurodegenerative disorders .

Case Studies and Research Findings

StudyFindings
Inhibition of Aβ42 Aggregation Compounds exhibited significant modulation of Aβ42 aggregation, with some promoting fibrillogenesis at specific concentrations .
Antinociceptive Properties Structural modifications led to increased potency in activating opioid receptors, providing strong antinociception in pain models .
Antimicrobial Testing Several derivatives showed effective inhibition against Staphylococcus aureus and Plasmodium falciparum, suggesting their utility as antimicrobial agents .

Properties

IUPAC Name

3-chloro-4-fluoro-N-morpholin-4-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2S/c14-11-10-8(15)2-1-3-9(10)20-12(11)13(18)16-17-4-6-19-7-5-17/h1-3H,4-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXSYNMDOZXGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci)
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